2-(4-Isopropylphenoxy)acetohydrazide
Overview
Description
2-(4-Isopropylphenoxy)acetohydrazide is an organic compound with the molecular formula C11H16N2O2 and a molecular weight of 208.26 g/mol This compound is characterized by the presence of an isopropyl group attached to a phenoxy ring, which is further connected to an acetohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Isopropylphenoxy)acetohydrazide typically involves the reaction of 4-isopropylphenol with chloroacetic acid to form 2-(4-isopropylphenoxy)acetic acid. This intermediate is then converted to its corresponding hydrazide by reacting with hydrazine hydrate under reflux conditions .
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Step 1: Formation of 2-(4-Isopropylphenoxy)acetic acid
Reagents: 4-Isopropylphenol, chloroacetic acid
Conditions: Reflux in the presence of a base such as sodium hydroxide
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Step 2: Conversion to this compound
Reagents: 2-(4-Isopropylphenoxy)acetic acid, hydrazine hydrate
Conditions: Reflux
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper purification techniques to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Isopropylphenoxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazide group to amine or other reduced forms.
Substitution: The phenoxy ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the phenoxy ring or the hydrazide group.
Reduction: Reduced forms such as amines.
Substitution: Substituted phenoxy derivatives.
Scientific Research Applications
2-(4-Isopropylphenoxy)acetohydrazide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory or anticancer properties.
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Biological Studies: It serves as a probe or reagent in biochemical assays to study enzyme activities or protein interactions.
Mechanism of Action
The mechanism of action of 2-(4-Isopropylphenoxy)acetohydrazide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The hydrazide group can form covalent bonds with active site residues, leading to inhibition or activation of the target protein.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methylphenoxy)acetohydrazide
- 2-(4-Ethylphenoxy)acetohydrazide
- 2-(4-Tert-butylphenoxy)acetohydrazide
Uniqueness
2-(4-Isopropylphenoxy)acetohydrazide is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic properties or binding affinities, making it a valuable compound for specific research applications.
Properties
IUPAC Name |
2-(4-propan-2-ylphenoxy)acetohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-8(2)9-3-5-10(6-4-9)15-7-11(14)13-12/h3-6,8H,7,12H2,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGEKDXDLMYFJOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50359535 | |
Record name | 2-(4-isopropylphenoxy)acetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50359535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
443905-53-1 | |
Record name | 2-(4-isopropylphenoxy)acetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50359535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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